molecular formula C8H10N2O B1456931 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 956461-77-1

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No. B1456931
CAS RN: 956461-77-1
M. Wt: 150.18 g/mol
InChI Key: WLBFWQVBUBLMSS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound . It has a molecular weight of 150.18 . The compound is used for research purposes .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Another approach for the synthesis of biologically important bis-heterocyclic oxazepine-quinazolinone derivatives involves a one-pot three-component reaction .


Molecular Structure Analysis

The InChI code for 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine is 1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1 . The compound has a total structure weight of 156.31 kDa and an atom count of 9,278 .


Physical And Chemical Properties Analysis

The compound is sealed in dry storage at 2-8°C . It has a molecular weight of 150.18 . The InChI code for 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine is 1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1 .

Scientific Research Applications

Pharmaceutical Research

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine: derivatives have been explored for their potential as bioactive compounds in pharmaceutical research. They are particularly investigated for their anti-cancer properties . The introduction of various functional groups into the core structure can lead to compounds with significant antiproliferative activity against various cancer cell lines.

Material Science

In material science, these compounds are studied for their ability to form complex structures with metals. This can be particularly useful in the development of new catalytic systems or materials with unique electronic properties .

Environmental Science

The derivatives of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine are being studied for their environmental applications, particularly in the development of sensors and adsorbents for pollutant removal .

Analytical Chemistry

In analytical chemistry, these compounds serve as important standards and reagents. Their well-defined structures and properties make them suitable for use as reference materials in various chemical analyses, including NMR, HPLC, and LC-MS .

Biochemistry

In biochemistry, the role of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine derivatives is being explored in the context of enzyme inhibition and modulation of biological pathways. For instance, they have been used to study the inhibition of casein kinase 1δ, which is involved in the regulation of circadian rhythms .

Industrial Applications

These compounds have potential industrial applications, particularly in the pharmaceutical industry, where they may be used in the synthesis of various therapeutic agents. Their unique chemical properties can be harnessed to create compounds with specific pharmacological activities .

Safety And Hazards

The safety information for 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine includes several precautionary statements such as keeping the container tightly closed, protecting from moisture, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBFWQVBUBLMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727565
Record name 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine

CAS RN

956461-77-1
Record name 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine

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